4-(Tetrahydrofuran-2-yl)butan-1-amine
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Overview
Description
4-(Tetrahydrofuran-2-yl)butan-1-amine is an organic compound with the molecular formula C8H17NO. It is characterized by a tetrahydrofuran ring attached to a butan-1-amine chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tetrahydrofuran-2-yl)butan-1-amine typically involves the reaction of tetrahydrofuran with butan-1-amine under specific conditions. One common method is the reductive amination of 4-(Tetrahydrofuran-2-yl)butanal with ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride .
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-(Tetrahydrofuran-2-yl)butan-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or ketones.
Reduction: It can be reduced to form simpler amines or alcohols.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines .
Scientific Research Applications
4-(Tetrahydrofuran-2-yl)butan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme-substrate interactions and as a ligand in biochemical assays.
Mechanism of Action
The mechanism of action of 4-(Tetrahydrofuran-2-yl)butan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrahydrofuran ring can enhance the compound’s binding affinity and specificity, leading to more effective interactions with biological targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
4-(Tetrahydrofuran-2-yl)butan-1-ol: Similar structure but with a hydroxyl group instead of an amine.
2-Furanbutanamine, tetrahydro-: Another furan derivative with similar properties.
4-(Tetrahydrofuran-2-yl)butanal: An aldehyde derivative of the compound.
Uniqueness
4-(Tetrahydrofuran-2-yl)butan-1-amine is unique due to its combination of a tetrahydrofuran ring and a butan-1-amine chain, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C8H17NO |
---|---|
Molecular Weight |
143.23 g/mol |
IUPAC Name |
4-(oxolan-2-yl)butan-1-amine |
InChI |
InChI=1S/C8H17NO/c9-6-2-1-4-8-5-3-7-10-8/h8H,1-7,9H2 |
InChI Key |
WZXMXJLBCUNKJB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CCCCN |
Origin of Product |
United States |
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